2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride
Description
BenchChem offers high-quality 2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c16-12(15-5-2-1-3-6-15)13-4-7-17-9-11(13)8-14-10-13;/h11,14H,1-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPPDPBIRXBNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CCOCC2CNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride (CAS Number: 2241142-02-7) is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₂₃ClN₂O₂
- Molecular Weight : 274.79 g/mol
- Structure : The compound features a piperidine ring and a hexahydropyrano structure which are significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures may act as agonists or antagonists at GPCRs, influencing signaling pathways involved in pain modulation and inflammation .
- Neurotransmitter Receptors : The compound may exhibit activity on neurotransmitter receptors such as opioid receptors, contributing to analgesic effects. Studies on related compounds have shown efficacy in reducing pain in neuropathic models .
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures possess antitumor properties by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR signaling .
Biological Activity Overview
Study 1: Analgesic Properties
In a study focused on neuropathic pain models in rats, the compound demonstrated significant analgesic effects when administered subcutaneously. The results indicated a robust reduction in pain responses without notable side effects on cardiac ion channels, suggesting a favorable safety profile .
Study 2: Antitumor Efficacy
A series of experiments evaluated the antitumor potential of structurally similar compounds in vitro against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7 and MDA-MB-231), indicating promising antitumor activity .
Study 3: Neuropharmacological Effects
Research into the neuropharmacological effects revealed that the compound could modulate neurotransmitter levels in animal models, leading to enhanced mood and reduced anxiety-like behaviors. This suggests potential applications in treating mood disorders .
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of this compound allows it to interact with various biological targets. Its potential applications in medicinal chemistry include:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown IC50 values indicating substantial growth inhibition in cancer cell lines such as A375 melanoma.
- Mechanism of Action : The compound may induce apoptosis through the generation of reactive oxygen species and modulation of apoptotic pathways by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1.
Antimicrobial Properties
The compound's derivatives have demonstrated antimicrobial activity against a range of bacterial strains:
- Bactericidal Effects : Certain studies reveal that pyrrole-based compounds exhibit both bactericidal and bacteriostatic activities.
- Selectivity : Structural modifications enhance selectivity towards specific microbial targets while minimizing toxicity to human cells.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds related to this structure have been investigated for their anti-inflammatory properties:
- Inhibition Studies : Research has shown significant reductions in carrageenan-induced paw edema in animal models, suggesting potential therapeutic applications in treating inflammatory conditions.
Case Studies
A summary of key findings from various studies is presented below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | IC50 values for A375 cell line ranged from 8.55 to 23.45 µM; apoptosis induction through ROS generation. |
| Study 2 | Antimicrobial | Demonstrated bactericidal effects against Gram-positive and Gram-negative bacteria; structure-dependent activity observed. |
| Study 3 | Anti-inflammatory | Significant reduction in paw edema in animal models; potential for therapeutic use in inflammatory diseases. |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies help predict the affinity and orientation of the compound within target proteins, providing insights into its potential efficacy as a drug candidate.
Q & A
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
The compound is classified under GHS Category 4 for acute toxicity via oral, dermal, and inhalation routes, requiring stringent safety measures . Key protocols include:
- Ventilation : Use fume hoods during synthesis or handling to minimize inhalation risks.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Emergency Procedures : For spills, isolate the area, use absorbent materials, and neutralize with compatible agents (e.g., sodium bicarbonate for acid spills).
- Storage : Store in sealed containers at controlled temperatures (2–8°C) away from oxidizing agents.
Reference safety data sheets (SDS) for region-specific guidelines (e.g., EU-GHS/CLP regulations) .
Basic Question: What methodologies are recommended for synthesizing and purifying this compound?
Answer:
Synthesis typically involves multi-step heterocyclic reactions. A validated approach includes:
- Reaction Setup : Refluxing intermediates (e.g., chloranil in xylene at 120°C for 24–30 hours) to form the pyrano-pyrrole core .
- Purification : Use recrystallization from methanol or ethanol to isolate the hydrochloride salt, followed by column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >98% purity .
- Quality Control : Confirm purity via HPLC (C18 column, ammonium acetate buffer pH 6.5) and NMR (¹H/¹³C) to verify stereochemistry .
Basic Question: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Structural Elucidation : Use ¹H/¹³C NMR to resolve the bicyclic system and piperidine substitution pattern. NOESY can confirm stereochemistry .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect trace impurities (<0.1%) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and hydrochloride salt stability .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Solubility Variability : Test the compound in multiple solvents (DMSO, saline) to assess aggregation or precipitation effects.
- Receptor Binding Assays : Use isothermal titration calorimetry (ITC) to validate binding affinity differences caused by stereochemical impurities .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to synthesis batches or assay conditions .
Advanced Question: What computational strategies model the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to CNS targets (e.g., sigma-1 receptors). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors .
- AI-Driven Optimization : Implement machine learning (e.g., Random Forest) to predict synthetic pathways or toxicity profiles from historical data .
Advanced Question: How to design experiments probing the compound’s mechanism of action?
Answer:
- Target Identification : Use CRISPR-Cas9 knockout libraries to screen for gene targets in disease models (e.g., neuropathic pain).
- Pathway Analysis : Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathways affected by the compound .
- In Vivo Validation : Employ rodent models with pharmacokinetic profiling (plasma half-life, brain penetration) to correlate efficacy with exposure .
Advanced Question: What strategies mitigate challenges in scaling up synthesis?
Answer:
- Process Optimization : Use microreactor systems to improve yield and reduce side reactions in exothermic steps .
- Membrane Separation : Apply nanofiltration to isolate intermediates, reducing solvent waste .
- PAT Integration : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
